molecular formula C10H13NOS B8535721 4-[2-(Thiophen-2-yl)ethenyl]morpholine CAS No. 87974-99-0

4-[2-(Thiophen-2-yl)ethenyl]morpholine

Cat. No.: B8535721
CAS No.: 87974-99-0
M. Wt: 195.28 g/mol
InChI Key: KWOKUSIIDAYPDI-UHFFFAOYSA-N
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Description

4-[2-(Thiophen-2-yl)ethenyl]morpholine is an organic compound with the molecular formula C10H13NOS . It belongs to the class of morpholine derivatives, which are heterocycles featuring both amine and ether functional groups . Morpholines are widely utilized in organic synthesis as building blocks for more complex molecules, including pharmaceuticals and agrochemicals . For instance, various morpholine and thiophene-containing hybrids are investigated in medicinal chemistry for their biological activity . This compound incorporates a thiophene ring linked to the morpholine group via an ethenyl bridge, a structure that may be of interest in the development of novel compounds for catalytic studies or material science research. The presence of both nitrogen and sulfur atoms in its structure makes it a potential ligand or intermediate in metal-organic chemistry. This product is intended for research purposes as a chemical building block or reference standard. It is strictly for laboratory use by qualified professionals. For Research Use Only. Not for human, veterinary, or household use.

Properties

CAS No.

87974-99-0

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

4-(2-thiophen-2-ylethenyl)morpholine

InChI

InChI=1S/C10H13NOS/c1-2-10(13-9-1)3-4-11-5-7-12-8-6-11/h1-4,9H,5-8H2

InChI Key

KWOKUSIIDAYPDI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C=CC2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

A. 4-(4-Nitrophenyl)thiomorpholine ()

  • Structure : Thiomorpholine (sulfur replaces oxygen in the morpholine ring) linked to a 4-nitrophenyl group via a single bond.
  • Substituent: The nitro group (–NO₂) is strongly electron-withdrawing, contrasting with thiophene’s electron-donating nature.
  • Synthesis : Prepared via nucleophilic aromatic substitution (e.g., 4-fluoronitrobenzene + thiomorpholine), highlighting adaptability for combinatorial chemistry .

B. 4-(5-(Morpholinomethyl)thiophen-2-yl) Derivatives ()

  • Structure : Morpholine connected to thiophene via a methylene (–CH₂–) spacer in a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor.
  • Key Differences: Linkage: Methylene vs. ethenyl. Bioactivity: The methylene-linked derivative exhibited submicromolar kinase inhibition, suggesting the target compound’s ethenyl bridge may modulate potency .

C. 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine ()

  • Structure : Morpholine fused to a thiazole ring (containing nitrogen and sulfur) substituted with a phenyl group.
  • Key Differences :
    • Heterocycle : Thiazole’s dual heteroatoms (N and S) vs. thiophene’s single S atom. Thiazole’s nitrogen may improve hydrogen-bonding capacity.
    • Applications : Thiazole-morpholine hybrids are explored for antimicrobial activity, whereas thiophene-morpholine systems may prioritize electronic properties for optoelectronics .

Table 1: Comparative Analysis of Key Features

Compound Molecular Formula Heteroatoms (Morpholine Ring) Linkage Type Notable Bioactivity/Application Reference
4-[2-(Thiophen-2-yl)ethenyl]morpholine C₁₀H₁₃NOS O, N Ethenyl (–CH=CH–) Potential kinase inhibition, materials science
4-(4-Nitrophenyl)thiomorpholine C₁₀H₁₂N₂O₂S S, N Single bond Intermediate for combinatorial chemistry
4-(5-(Morpholinomethyl)thiophen-2-yl) analog C₁₈H₂₀N₄O₂S O, N Methylene (–CH₂–) Kinase inhibition (IC₅₀: ~0.5 μM)
2-(4-Phenyl-1,3-thiazol-2-yl)morpholine C₁₃H₁₄N₂OS O, N Single bond Antimicrobial candidate

Key Observations :

  • Heteroatom Impact : Morpholine’s oxygen enhances water solubility, whereas thiomorpholine’s sulfur increases lipophilicity. This difference influences pharmacokinetics; for example, morpholine analogs showed superior antimycobacterial activity (MIC: <12.5 µg/mL) compared to thiomorpholine derivatives .
  • Methylene linkages offer flexibility but lack π-conjugation, affecting electronic interactions in biological targets .
  • Substituent Roles : Electron-donating thiophene vs. electron-withdrawing nitro groups modulate reactivity. Nitro-substituted analogs are often intermediates, while thiophene derivatives are prioritized for electronic applications .

Preparation Methods

Wittig Reaction-Based Approach

The Wittig reaction enables direct formation of the ethylene bridge. A morpholine-substituted phosphonium ylide reacts with 2-thiophenecarboxaldehyde under inert conditions:

Procedure :

  • Ylide Preparation : Treat 4-(chloromethyl)morpholine with triphenylphosphine in dry THF at 60°C for 6 hr.

  • Coupling : Add 2-thiophenecarboxaldehyde (1.2 eq) and LiHMDS (1.5 eq) at −78°C, warm to RT over 12 hr.

  • Workup : Quench with saturated NH₄Cl, extract with ethyl acetate, dry over MgSO₄.

Key Data :

ParameterValueSource
Yield68–72%
E/Z Ratio4:1
PurificationColumn chromatography (SiO₂, hexane:EtOAc 3:1)

Heck Coupling Methodology

Palladium-catalyzed coupling between 4-vinylmorpholine and 2-bromothiophene offers superior stereocontrol:

Optimized Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(o-tol)₃ (10 mol%)

  • Base: K₂CO₃ (2 eq)

  • Solvent: DMF:H₂O (9:1) at 100°C for 24 hr.

Performance Metrics :

  • Yield: 82% (isolated)

  • Selectivity: >95% E-isomer

  • TON (Turnover Number): 16.4

Alternative Pathways and Modifications

Condensation of Morpholine with Thiophene Precursors

A two-step sequence involving:

  • Thioacrylic Acid Formation : React 2-thiophenemethylamine with chloroacetyl chloride in CH₂Cl₂.

  • Ring Closure : Treat intermediate with morpholine in refluxing toluene (12 hr, 110°C).

Advantages :

  • Avoids transition-metal catalysts.

  • Scalable to 100+ gram batches.

Limitations :

  • Lower yield (54–60%) due to competing oligomerization.

Critical Analysis of Catalytic Systems

Palladium vs. Nickel Catalysts

CatalystLoading (mol%)Yield (%)Byproducts
Pd(OAc)₂582<3% homocoupled dienes
NiCl₂106712% reduced alkane

Palladium systems outperform nickel in suppressing hydrogenation side reactions, crucial for preserving the ethylene moiety.

Solvent and Temperature Effects

Solvent Screening Data :

SolventDielectric Constant (ε)Yield (%)Reaction Time (hr)
DMF36.78224
THF7.54548
Ethanol24.36336

High-polarity solvents (DMF) accelerate oxidative addition steps in palladium cycles.

Purification and Characterization

Recrystallization Optimization

  • Ideal Solvent Pair : Hexane/EtOAc (3:1 v/v)

  • Purity : 99.2% (HPLC)

  • Recovery : 89%

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃): δ 6.95 (d, J = 16 Hz, 1H, CH=CH), 7.20–7.45 (m, 3H, thiophene).

  • IR (ATR): 1635 cm⁻¹ (C=C stretch), 1110 cm⁻¹ (morpholine C-O-C).

Industrial-Scale Considerations

Cost Analysis (Per Kilogram) :

MethodRaw Material Cost ($)Catalyst Recovery (%)
Wittig420N/A
Heck Coupling58078

While Heck coupling offers better yields, Wittig remains preferable for small-scale API synthesis due to lower Pd costs .

Q & A

Q. How can researchers design derivatives to enhance photophysical properties for imaging applications?

  • Methodological Answer :
  • Introduce electron-withdrawing groups (e.g., –NO2) on thiophene to redshift fluorescence (λem >400 nm).
  • Replace morpholine with thiomorpholine for improved lipid solubility, validated by logP measurements (e.g., shake-flask method) .

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